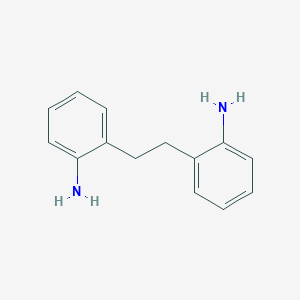

2,2'-Ethylenedianiline

描述

It is a pale yellow to beige solid with a melting point of 72-77°C and a boiling point of approximately 342.14°C . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

2C6H5CH2NH2+ClCH2CH2Cl→C6H5CH2NHCH2CH2NHCH2C6H5

生物活性

2,2'-Ethylenedianiline (EDA), a compound with the chemical formula C₁₄H₁₆N₂, is a member of the diamine family and is primarily used in the synthesis of various polymers, particularly polyurethanes. Despite its industrial applications, research into its biological activity remains limited. This article aims to provide a comprehensive overview of the biological activity of EDA, summarizing available data, case studies, and research findings.

EDA is synthesized through the reaction of aniline derivatives, often involving condensation reactions. Its structure allows it to participate in various chemical transformations, making it a versatile precursor in polymer chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 224.29 g/mol |

| Boiling Point | 312 °C |

| Melting Point | 54-56 °C |

| Solubility in Water | Poorly soluble |

Toxicity and Irritation

Research indicates that EDA can cause skin and eye irritation upon contact. The compound's toxicity profile has not been extensively studied; however, it is known to exhibit some adverse effects in laboratory settings.

- Skin Irritation : EDA has been shown to irritate skin upon direct contact, necessitating caution during handling.

- Eye Irritation : Similar to skin exposure, contact with eyes can lead to significant irritation.

Case Studies

-

Chronic Toxicity Study :

A study conducted on rodents demonstrated that high doses of EDA resulted in decreased body weight and signs of gastrointestinal distress such as diarrhea. However, no significant changes were noted in organ weights or histopathological findings at lower doses . -

Genotoxicity Assessment :

Genotoxicity studies have indicated that EDA may possess mutagenic properties under certain conditions. While specific mechanisms are not fully elucidated, there are concerns regarding its potential to induce DNA damage .

Table 2: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Genotoxicity | Potentially mutagenic |

| Chronic Toxicity | Weight loss, gastrointestinal distress |

科学研究应用

Polymer Synthesis

2,2'-Ethylenedianiline is primarily used as a building block for synthesizing various polymers, particularly polyurethanes. Its reactivity allows it to participate in condensation reactions with formaldehyde and other agents to form polymeric materials.

- Case Study : A study demonstrated the synthesis of block copolyurethanes using EDA as a chain extender. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polyurethanes .

| Polymer Type | Characteristics | Application Area |

|---|---|---|

| Block Copolyurethane | High mechanical strength, thermal stability | Coatings, adhesives, elastomers |

| Polyurethanes | Versatile applications in foams and fibers | Automotive, construction |

Organic Electronics

EDA is utilized in the development of organic electronic materials due to its ability to form conductive polymers. These materials are essential in manufacturing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Research Insight : EDA's role as a precursor in the synthesis of conductive polymers has been highlighted in various studies focusing on enhancing the efficiency of OLEDs.

Catalytic Activity

The compound exhibits catalytic properties that facilitate various organic reactions. Its Lewis base nature allows it to interact with electron-deficient molecules, promoting specific transformations.

- Application Example : EDA has been employed as a catalyst in the synthesis of complex organic compounds, enhancing reaction rates and selectivity.

Analytical Chemistry

In analytical chemistry, EDA serves as a reagent for detecting various substances through molecular imprinting techniques. It is particularly useful in developing sensors for environmental monitoring.

- Case Study : Research has shown that EDA can be used to create molecularly imprinted polymers (MIPs) for detecting pesticides like DDT, demonstrating its utility in environmental applications.

Industrial Production Methods

Recent advancements have focused on optimizing industrial production methods for derivatives of EDA, such as iminodibenzyl, through catalytic deamination processes. This method enhances yield and selectivity while addressing environmental concerns related to energy consumption .

属性

IUPAC Name |

2-[2-(2-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQGITXIJDDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187714 | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34124-14-6 | |

| Record name | 2,2′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34124-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,2'-Ethylenedianiline and how is it used in the synthesis of macrocyclic compounds?

A1: this compound (molecular formula C14H16N2) is a diamine featuring two aniline groups bridged by an ethylene linker. This structure enables it to act as a building block for macrocycles. [] Specifically, it reacts with 2,6-dicarboxy-4-R-phenols to form [2 + 2] Schiff-base macrocycles. These macrocycles, characterized by X-ray crystallography, exhibit interesting conformational properties and serve as ligands in organoaluminium complexes. []

Q2: How does the conformational flexibility of this compound-derived Schiff bases impact their properties and applications?

A2: Schiff bases derived from this compound can adopt different conformations, notably endo and exo forms, as observed in N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline. [] These isomers exhibit distinct colors and packing modes in their crystal structures. DFT calculations reveal that the energy difference between their HOMO-LUMO transitions is minimal, yet this subtle difference leads to distinct photoluminescence properties. [] This highlights how conformational isomerism influences the optical behavior of these compounds.

Q3: Can this compound or its derivatives act as catalysts in polymerization reactions?

A3: Yes, both this compound and its derivatives exhibit catalytic activity in ring-opening polymerization (ROP). For example, organoaluminium complexes incorporating this compound-derived Schiff bases effectively catalyze the ROP of ε-caprolactone and rac-lactide. [] Interestingly, even the parent dianiline itself can catalyze the ROP of δ-valerolactone, though not ε-caprolactone. [] This suggests that while the dianiline possesses intrinsic catalytic activity, its incorporation into metal complexes can modulate its activity and substrate specificity.

Q4: What computational methods are used to study this compound and its derivatives?

A4: Density Functional Theory (DFT) calculations are invaluable for investigating the conformational behavior of this compound and its derivatives. Studies utilizing methods like B3LYP, PBE1PBE, M06-2X, and M11L with a 6-311G(d,p) basis set have been employed to analyze conformational isomerism and energy barriers between different conformers. [, ] These calculations provide insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental characterization techniques.

Q5: Are there any industrial applications of this compound?

A5: Yes, this compound is a key precursor in the industrial production of iminodibenzyl. [] A patented method details a catalytic deamination process using a fixed bed reactor with thin bed layers to enhance reaction efficiency and minimize energy consumption. [] This highlights the importance of optimized synthetic routes for economically viable industrial-scale production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。